Estrogen Receptor Binding: 2-Phenylbenzothiophene Derivatives Match Indole Potency, Outperform Benzofuran Analogs
In a comparative study of isosteric heterocycles for nonsteroidal antiestrogen development, 2-phenylbenzothiophene derivatives demonstrated estrogen receptor binding and antiestrogenic potency comparable to the corresponding 2-phenylindole compounds. In contrast, benzofuran-based derivatives exhibited lower activity, which was attributed to reduced binding affinity for the estrogen receptor [1]. Derivatives with sulfur-containing side chains on the benzothiophene scaffold achieved IC₅₀ values of approximately 1 nM against hormone-sensitive MCF-7 breast cancer cells, representing the highest potency tier in the study [1].
| Evidence Dimension | Antiestrogenic potency and ER binding affinity |
|---|---|
| Target Compound Data | IC₅₀ ≈ 1 nM (for optimized 2-phenylbenzothiophene derivatives with sulfur-containing side chains) in MCF-7 cell assay [1] |
| Comparator Or Baseline | 2-Phenylindole (comparable potency to benzothiophene); 2-phenylbenzofuran (lower activity due to reduced ER binding affinity) [1] |
| Quantified Difference | Benzothiophene ≈ indole > benzofuran (potency rank order) |
| Conditions | MCF-7 breast cancer cell line; transcription assay with luciferase reporter; mouse uterine weight test [1] |
Why This Matters
For antiestrogen drug development programs, benzothiophene scaffolds provide ER-targeting potency equivalent to the more metabolically labile indole core while offering distinct sulfur-mediated physicochemical and metabolic profiles.
- [1] Von Angerer E, et al. Studies on heterocycle-based pure estrogen antagonists. Ann N Y Acad Sci. 1995;761:176-91. View Source
